N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a benzothiophene core, a morpholine sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiophene core, which can be achieved through cyclization reactions of 2-alkynyl thioanisoles catalyzed by gold(I) complexes . The morpholine sulfonyl group can be introduced via sulfonylation reactions using morpholine and sulfonyl chlorides under basic conditions. Finally, the benzamide moiety is incorporated through amide bond formation reactions, often using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonyl groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The benzothiophene core may interact with hydrophobic pockets, while the morpholine sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
- Benzo[b]thiophene-2-boronic acid
- Benzo[b]thieno[2,3-d]thiophene derivatives
Uniqueness
N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the morpholine sulfonyl group, which imparts distinct chemical and biological properties compared to other benzothiophene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c22-19(20-16-3-6-18-15(13-16)7-12-26-18)14-1-4-17(5-2-14)27(23,24)21-8-10-25-11-9-21/h1-7,12-13H,8-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAAVOJBQMKCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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